Bay 73-6691

Description

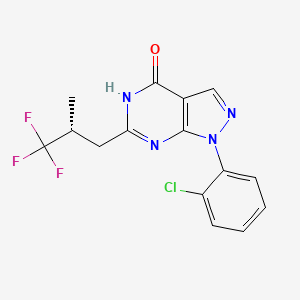

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPXPXOAFQCNBS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028165 | |

| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794568-92-6 | |

| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=794568-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-73-6691 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794568926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY 73-6691 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAY-73-6691 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ZTV3INTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Bay 73-6691 in cGMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Bay 73-6691 and its integral role in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Bay 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in the brain, including key regions for learning and memory such as the cerebellum, neocortex, striatum, and hippocampus.[1] By inhibiting PDE9A, Bay 73-6691 effectively elevates intracellular cGMP levels, thereby modulating downstream signaling cascades crucial for neuronal function and plasticity.

Core Mechanism of Action: Potentiation of cGMP Signaling

The fundamental mechanism by which Bay 73-6691 exerts its effects is through the inhibition of PDE9A, which is responsible for the degradation of cGMP.[1][2] This leads to an accumulation of intracellular cGMP, amplifying the signaling pathways that are dependent on this second messenger. A key pathway implicated is the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) cascade.[3][4][5][6][7] Enhanced cGMP levels activate PKG, which in turn phosphorylates and activates CREB, a transcription factor pivotal for the expression of genes involved in synaptic plasticity and memory formation.[2]

The inhibition of PDE9A by Bay 73-6691 has been shown to have nootropic effects, improving learning and memory in animal models.[1][3] This has positioned Bay 73-6691 as a significant research tool and a potential therapeutic agent for neurodegenerative disorders like Alzheimer's disease.[1][3][8]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro potency of Bay 73-6691 and its effects in preclinical models.

Table 1: In Vitro Potency of Bay 73-6691

| Target | Species | IC50 (nM) | Assay System |

| PDE9A | Human | 55 | Enzymatic Assay[9][10] |

| PDE9A | Murine | 100 | Enzymatic Assay[9][10] |

| PDE1C | Human | 1400 ± 350 | Enzymatic Assay[4] |

| PDE11A | Human | 2600 ± 400 | Enzymatic Assay[4] |

| PDE2A, 3B, 4B, 5A, 7B, 8A, 10A | Human | >4000 | Enzymatic Assay[4] |

Table 2: Preclinical Efficacy of Bay 73-6691

| Animal Model | Task | Dose | Effect |

| Young Adult Wistar Rats | Long-Term Potentiation (LTP) in hippocampal slices | 10 µM | Enhanced early LTP after weak tetanic stimulation[3] |

| Very Old FBNF1 Rats | LTP in hippocampal slices | 10 µM | Increased basal synaptic transmission and enhanced early LTP[3] |

| Rodents | Social Recognition Task | Not specified | Enhanced acquisition, consolidation, and retention of long-term memory[3][4] |

| Aβ25-35-injected Mice | Morris Water Maze | 3 mg/kg | Almost completely abolished the prolongation of escape-latency[11] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

Caption: PDE9A Inhibition and cGMP Signaling Pathway in Neurons.

Caption: Long-Term Potentiation (LTP) Experimental Workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Bay 73-6691.

Long-Term Potentiation (LTP) Electrophysiology

LTP is a cellular correlate of learning and memory, characterized by a long-lasting enhancement in signal transmission between two neurons.

Protocol:

-

Hippocampal Slice Preparation:

-

Anesthetize the animal (e.g., Wistar or FBNF1 rat) and rapidly dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF).

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[2]

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Record a stable baseline of fEPSPs for 20-30 minutes.

-

-

Treatment and LTP Induction:

-

Apply Bay 73-6691 (e.g., 10 µM) or vehicle to the perfusion medium for a specified duration before and after LTP induction.[4]

-

Induce LTP using a weak tetanic stimulation protocol (e.g., one train of 100 Hz for 1 second).[3]

-

Continue recording fEPSPs for at least 60 minutes following tetanic stimulation.[2]

-

-

Data Analysis:

-

Measure the slope of the fEPSP to quantify synaptic strength.

-

Normalize the fEPSP slope to the average slope recorded during the baseline period.

-

Compare the magnitude of LTP between the Bay 73-6691-treated and vehicle-treated groups.

-

Social Recognition Task

This task assesses long-term memory in rodents based on their natural tendency to investigate novel social stimuli.

Protocol:

-

Habituation:

-

Individually house adult rats and handle them for several days to acclimate them to the experimenter.

-

Habituate the rats to the testing arena for a set period on the days leading up to the experiment.

-

-

Acquisition Phase (T1):

-

Place an adult rat in the testing arena with a juvenile conspecific for a defined period (e.g., 5 minutes).

-

Record the time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).

-

-

Treatment:

-

Administer Bay 73-6691 or vehicle at various time points relative to the acquisition and retention phases (e.g., pre-T1 for acquisition, post-T1 for consolidation, or pre-T2 for retrieval).[4]

-

-

Retention Phase (T2):

-

After a retention interval (e.g., 24 hours), re-expose the adult rat to the same juvenile from T1.[4]

-

Record the social investigation time during this second exposure.

-

-

Data Analysis:

-

A decrease in investigation time during T2 compared to T1 is indicative of memory for the juvenile.

-

Compare the reduction in investigation time between the Bay 73-6691-treated and vehicle-treated groups to assess the effect on social recognition memory.[4]

-

Conclusion

Bay 73-6691 is a valuable pharmacological tool for investigating the role of the cGMP signaling pathway in neuronal function. Its high potency and selectivity for PDE9A allow for targeted modulation of cGMP levels, providing insights into the molecular mechanisms underlying learning, memory, and synaptic plasticity. The preclinical data strongly support the potential of PDE9A inhibition as a therapeutic strategy for cognitive deficits associated with neurodegenerative diseases. Further research utilizing Bay 73-6691 will continue to unravel the complexities of cGMP signaling in the brain and its implications for cognitive health.

References

- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. scispace.com [scispace.com]

- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]

- 10. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Bay 73-6691: A Selective PDE9A Inhibitor for CNS Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 9A (PDE9A) is a crucial enzyme in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling within the central nervous system. Its inhibition presents a promising therapeutic strategy for neurodegenerative disorders, including Alzheimer's disease. Bay 73-6691 was the first potent and selective inhibitor developed for PDE9A. This technical guide provides a comprehensive overview of Bay 73-6691, including its mechanism of action, in vitro and in vivo pharmacological properties, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and cGMP signaling.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cGMP.[1] PDE9A is a high-affinity, cGMP-specific phosphodiesterase primarily expressed in the brain, particularly in regions associated with learning and memory such as the neocortex, hippocampus, and striatum.[2] By hydrolyzing cGMP, PDE9A plays a critical role in terminating cGMP-mediated signal transduction that occurs following glutamate (B1630785) binding to NMDA receptors.[2][3] Inhibition of PDE9A is therefore hypothesized to prolong and enhance glutamate signaling, a process fundamental to synaptic plasticity and cognitive function.[2]

Bay 73-6691 emerged as the first potent and selective small molecule inhibitor of PDE9A.[2][4] Preclinical studies have demonstrated its ability to improve learning and memory in rodent models, suggesting its potential as a nootropic agent and a therapeutic for cognitive deficits associated with neurodegenerative diseases like Alzheimer's.[2][4][5] This guide will delve into the technical details of Bay 73-6691 as a selective PDE9A inhibitor.

Mechanism of Action and Signaling Pathway

Bay 73-6691 exerts its pharmacological effects by competitively inhibiting the catalytic activity of the PDE9A enzyme. This inhibition leads to an accumulation of intracellular cGMP, which in turn activates downstream signaling cascades, most notably the protein kinase G (PKG) pathway. The potentiation of the NO/cGMP-PKG/CREB pathway is considered a key mechanism underlying the pro-cognitive effects of PDE9A inhibition.[4][6]

References

- 1. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Object Location Test [protocols.io]

- 3. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Development of Bay 73-6691: A Selective PDE9A Inhibitor for Cognitive Enhancement

Introduction

Bay 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme highly expressed in the brain, particularly in regions crucial for learning and memory such as the hippocampus and neocortex.[1][2] Developed by Bayer, this compound was one of the first selective PDE9A inhibitors to be characterized and has been instrumental in exploring the therapeutic potential of targeting this enzyme for cognitive disorders, including Alzheimer's disease.[1] PDE9A specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling pathways. By inhibiting PDE9A, Bay 73-6691 elevates cGMP levels, thereby modulating downstream signaling cascades implicated in synaptic plasticity and memory formation.

Mechanism of Action: The NO/cGMP/PKG/CREB Pathway

The primary mechanism of action of Bay 73-6691 is the potentiation of the nitric oxide (NO)/cGMP signaling pathway. This pathway is initiated by the activation of NMDA receptors, leading to the production of NO, which in turn stimulates soluble guanylate cyclase (sGC) to synthesize cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which subsequently phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB is a transcription factor that promotes the expression of genes involved in synaptic plasticity and long-term memory. By preventing the degradation of cGMP, Bay 73-6691 enhances and prolongs this signaling cascade, thereby facilitating processes such as long-term potentiation (LTP), a cellular correlate of learning and memory.

Data Presentation

In Vitro Potency and Selectivity

Bay 73-6691 demonstrates high potency for human and murine PDE9A. While a comprehensive selectivity panel against all PDE families is not publicly available, it has been reported to have a 25-fold selectivity for PDE9A over other PDEs.

| Target | Species | IC50 (nM) | Selectivity (Fold) |

| PDE9A | Human | 55 | - |

| PDE9A | Murine | 100 | - |

| Other PDEs | Various | - | >25 |

In Vivo Efficacy in Rodent Models

Studies in rodents have shown that Bay 73-6691 improves cognitive performance in various memory tasks.

| Animal Model | Behavioral Task | Doses (p.o.) | Key Findings |

| Rats | Social Recognition Task | 0.3 and 3 mg/kg | Enhanced acquisition, consolidation, and retention of long-term memory. |

| Rats | Scopolamine-induced Passive Avoidance Deficit | 0.3 and 3 mg/kg | Attenuated the memory deficit induced by scopolamine (B1681570). |

| Rats | MK-801-induced Short-term Memory Deficit | 0.3 and 3 mg/kg | Reversed the short-term memory impairment caused by MK-801. |

In Vitro Electrophysiology

Bay 73-6691 has been shown to modulate synaptic plasticity in rat hippocampal slices.

| Preparation | Experiment | Concentration | Key Findings |

| Rat Hippocampal Slices | Long-Term Potentiation (LTP) | 10 µM | Enhanced early LTP after weak tetanic stimulation. |

Pharmacokinetic Parameters

Detailed pharmacokinetic data for Bay 73-6691, such as Cmax, Tmax, half-life, bioavailability, and brain-to-plasma ratio, are not extensively reported in publicly available literature. However, the compound is described as being brain penetrant.

Experimental Protocols

Social Recognition Task in Rats

Objective: To assess the effect of Bay 73-6691 on social memory.

Materials:

-

Adult male rats

-

Juvenile male rats (unfamiliar)

-

Test arena

-

Bay 73-6691 (dissolved in an appropriate vehicle)

-

Vehicle control

Procedure:

-

Habituation: Individually house adult rats and handle them for several days prior to the experiment to acclimate them to the researcher.

-

Dosing: Administer Bay 73-6691 or vehicle orally to the adult rats 30-60 minutes before the first trial.

-

Trial 1 (T1): Place an adult rat in the test arena with an unfamiliar juvenile rat for a defined period (e.g., 5 minutes). Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).

-

Inter-trial Interval: Return the adult rat to its home cage for a specific duration (e.g., 60 minutes).

-

Trial 2 (T2): Re-expose the adult rat to the now-familiar juvenile rat and a novel, unfamiliar juvenile rat. Record the time spent investigating each juvenile.

-

Data Analysis: A significant increase in the investigation time of the novel juvenile compared to the familiar one in the vehicle group indicates intact social memory. An enhancement of this preference or a longer retention of the memory of the first juvenile in the Bay 73-6691 treated group suggests a pro-cognitive effect.

Passive Avoidance Task in Rats

Objective: To evaluate the effect of Bay 73-6691 on fear-motivated learning and memory.

Materials:

-

Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with an electrifiable grid floor in the dark chamber)

-

Adult male rats

-

Bay 73-6691 (dissolved in an appropriate vehicle)

-

Vehicle control

-

Scopolamine (or other amnesic agent)

Procedure:

-

Acquisition/Training Trial:

-

Place a rat in the light compartment of the apparatus.

-

After a short habituation period, the door between the compartments opens.

-

When the rat enters the dark compartment (which they naturally prefer), the door closes, and a mild, brief foot shock is delivered.

-

Remove the rat from the apparatus after a set period.

-

-

Dosing: Administer Bay 73-6691 or vehicle, and the amnesic agent (e.g., scopolamine) at appropriate times relative to the training and retention trials. For example, Bay 73-6691 could be given before training and scopolamine after.

-

Retention Trial (typically 24 hours later):

-

Place the rat back into the light compartment.

-

Record the latency to enter the dark compartment (step-through latency).

-

-

Data Analysis: A longer step-through latency in the retention trial compared to the training trial indicates memory of the aversive stimulus. A reversal of the amnesic agent-induced reduction in step-through latency by Bay 73-6691 demonstrates its memory-enhancing properties.

Long-Term Potentiation (LTP) in Rat Hippocampal Slices

Objective: To assess the effect of Bay 73-6691 on synaptic plasticity.

Materials:

-

Adult male rats

-

Vibratome for slicing brain tissue

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber for brain slices

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

Bay 73-6691

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for at least 20-30 minutes.

-

-

Drug Application:

-

Switch to aCSF containing Bay 73-6691 (e.g., 10 µM) and perfuse for a set period before inducing LTP.

-

-

LTP Induction:

-

Deliver a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., multiple trains of 4 pulses at 100 Hz, with trains repeated at 5 Hz).

-

-

Post-HFS Recording:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to measure the potentiation of the synaptic response.

-

-

Data Analysis: The magnitude of LTP is calculated as the percentage increase in the fEPSP slope after HFS compared to the baseline. A greater potentiation in the presence of Bay 73-6691 compared to control indicates an enhancement of synaptic plasticity.

Conclusion

Bay 73-6691 has been a pivotal tool in understanding the role of PDE9A in cognitive function. Its ability to selectively inhibit PDE9A and thereby enhance cGMP signaling in the brain has demonstrated pro-cognitive effects in a range of preclinical models. The data gathered from studies involving Bay 73-6691 have provided a strong rationale for the continued investigation of PDE9A inhibitors as a potential therapeutic strategy for neurodegenerative diseases characterized by cognitive decline. Further research is warranted to fully elucidate the pharmacokinetic profile and to establish a comprehensive selectivity profile of this compound.

References

Bay 73-6691: A Technical Guide to its Effects on Neuronal Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), has emerged as a significant research tool for investigating the role of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in neuronal plasticity and cognitive function. By preventing the degradation of cGMP, Bay 73-6691 effectively elevates intracellular cGMP levels, leading to the modulation of downstream signaling cascades critical for synaptic strengthening and memory formation. This technical guide provides a comprehensive overview of the effects of Bay 73-6691 on neuronal plasticity, with a focus on its mechanism of action, quantitative effects on long-term potentiation (LTP), and its impact on learning and memory in preclinical models. Detailed experimental protocols and visualizations of key signaling pathways and workflows are provided to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: PDE9A Inhibition and the cGMP Signaling Pathway

Bay 73-6691 exerts its effects by selectively inhibiting the PDE9A enzyme.[1] PDE9A is a key enzyme responsible for the hydrolysis of cGMP, a crucial second messenger in the central nervous system.[2] The inhibition of PDE9A leads to an accumulation of intracellular cGMP, which in turn activates Protein Kinase G (PKG).[2] Activated PKG can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB).[2] The phosphorylation of CREB is a critical step in the transcription of genes necessary for synaptic plasticity and the consolidation of long-term memories.[3] The proposed signaling cascade is often referred to as the Nitric Oxide (NO)/cGMP/PKG/CREB pathway, as NO can stimulate the production of cGMP by activating soluble guanylyl cyclase.[2]

Quantitative Data on the Effects of Bay 73-6691

The following tables summarize key quantitative data from preclinical studies investigating the effects of Bay 73-6691 on in vitro neuronal plasticity and in vivo cognitive performance.

Table 1: In Vitro Effects of Bay 73-6691 on Long-Term Potentiation (LTP)

| Parameter | Animal Model | Brain Region | Bay 73-6691 Concentration | Key Findings | Reference |

| Early LTP Enhancement | Young adult Wistar rats (7-8 weeks old) | Hippocampal slices (CA1) | 10 µM | Significantly enhanced early LTP after weak tetanic stimulation. | [4] |

| No Effect on Early LTP | Young adult Wistar rats (7-8 weeks old) | Hippocampal slices (CA1) | 30 µM | No significant effect on early LTP. | [4] |

| No Effect on Basal Synaptic Transmission | Young adult Wistar rats (7-8 weeks old) | Hippocampal slices (CA1) | 10 µM and 30 µM | No effect on basal synaptic transmission. | [4] |

| Increased Basal Synaptic Transmission & Enhanced Early LTP | Very old FBNF1 rats (31-35 months old) | Hippocampal slices (CA1) | 10 µM | Increased basal synaptic transmission and enhanced early LTP. | [4] |

Table 2: In Vivo Effects of Bay 73-6691 on Cognitive Performance in Rodents

| Behavioral Task | Animal Model | Treatment | Dosage | Key Findings | Reference |

| Social Recognition Task | Adult Wistar rats | Pre-treatment before T1 | 0.3 and 3 mg/kg (p.o.) | Significantly improved social recognition memory at T2. | [4] |

| Passive Avoidance Task | Male Wistar rats | Pre-treatment before shock trial | 1 and 3 mg/kg (p.o.) | Attenuated scopolamine-induced retention deficit. | [4] |

| T-Maze Continuous Alternation Task | Male C57BL/6J mice | Pre-treatment before testing | 3 and 10 mg/kg (p.o.) | Attenuated MK-801-induced short-term memory deficits. | [4] |

| Object Recognition Task | Rats | Pre-treatment | 0.1 and 0.3 mg/kg | Increased exploration time for novel objects, suggesting improved object recognition. | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Bay 73-6691.

Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol is adapted from the methodology described by van der Staay et al. (2008).

Objective: To assess the effect of Bay 73-6691 on LTP in the CA1 region of the hippocampus.

Materials:

-

Male Wistar rats (7-8 weeks old) or FBNF1 rats (31-35 months old)

-

Artificial cerebrospinal fluid (aCSF)

-

Bay 73-6691

-

Vibratome

-

Recording chamber

-

Stimulating and recording electrodes

-

Data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-old, oxygenated aCSF.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in a submerged-type chamber with continuously oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 31 ± 1 °C.

-

Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collateral-commissural fibers.

-

Place a recording electrode in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Record stable baseline fEPSPs for at least 20 minutes by delivering single stimuli at 0.05 Hz.

-

-

Drug Application:

-

Perfuse the slice with aCSF containing Bay 73-6691 (10 µM or 30 µM) for 30 minutes prior to LTP induction. The drug remains present until 15 minutes after tetanus.

-

-

LTP Induction (Weak Tetanic Stimulation):

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 120 minutes post-tetanus.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the fEPSP slope to the average baseline value.

-

The magnitude of LTP is expressed as the percentage increase in the fEPSP slope compared to baseline.

-

Social Recognition Task

This protocol is based on the methods described by van der Staay et al. (2008).

Objective: To assess the effect of Bay 73-6691 on short-term social memory in rats.

Materials:

-

Adult male Wistar rats

-

Juvenile male Wistar rats

-

Test arena

-

Bay 73-6691

Procedure:

-

Habituation:

-

Habituate adult rats to the test arena for 5 minutes one day before the test.

-

-

Drug Administration:

-

Administer Bay 73-6691 (0.3 or 3 mg/kg, p.o.) or vehicle to adult rats 60 minutes before the first trial (T1).

-

-

Trial 1 (T1):

-

Place an adult rat in the arena with a juvenile rat for a 4-minute period.

-

Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).

-

-

Inter-Trial Interval:

-

Return both rats to their home cages for a 2-hour interval.

-

-

Trial 2 (T2):

-

Re-expose the adult rat to the same juvenile rat for a 4-minute period.

-

Record the total investigation time.

-

-

Data Analysis:

-

A reduction in investigation time from T1 to T2 is indicative of memory for the juvenile.

-

Compare the investigation times and the percent reduction between the Bay 73-6691 treated and vehicle groups.

-

Passive Avoidance Task

This protocol is adapted from the methodology described by van der Staay et al. (2008).

Objective: To evaluate the effect of Bay 73-6691 on scopolamine-induced memory impairment.

Materials:

-

Male Wistar rats

-

Passive avoidance apparatus (two-compartment box with a light and a dark chamber)

-

Bay 73-6691

Procedure:

-

Drug Administration:

-

Administer Bay 73-6691 (1 or 3 mg/kg, p.o.) or vehicle 60 minutes before the training trial.

-

Administer scopolamine (0.5 mg/kg, i.p.) or vehicle 30 minutes before the training trial.

-

-

Training Trial:

-

Place the rat in the light compartment.

-

When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

-

Retention Test:

-

24 hours after the training trial, place the rat back in the light compartment.

-

Record the latency to enter the dark compartment (up to a maximum of 300 seconds).

-

-

Data Analysis:

-

A longer latency to enter the dark compartment indicates better memory of the aversive stimulus.

-

Compare the step-through latencies between the different treatment groups.

-

T-Maze Continuous Alternation Task

This protocol is based on the methods described by van der Staay et al. (2008).

Objective: To assess the effect of Bay 73-6691 on MK-801-induced deficits in spatial working memory.

Materials:

-

Male C57BL/6J mice

-

T-maze apparatus

-

MK-801

-

Bay 73-6691

Procedure:

-

Drug Administration:

-

Administer Bay 73-6691 (3 or 10 mg/kg, p.o.) or vehicle 60 minutes before testing.

-

Administer MK-801 (0.2 mg/kg, i.p.) or vehicle 30 minutes before testing.

-

-

Forced-Choice Trial:

-

Block one arm of the T-maze and allow the mouse to explore the starting arm and the open arm.

-

-

Free-Choice Trials:

-

Immediately after the forced-choice trial, remove the block and allow the mouse to freely choose between the two arms for a series of trials (e.g., 14 trials).

-

An alternation is recorded if the mouse enters the arm opposite to the one it entered in the previous trial.

-

-

Data Analysis:

-

Calculate the percentage of spontaneous alternations.

-

A higher percentage of alternations indicates better spatial working memory.

-

Compare the alternation percentages between the different treatment groups.

-

Conclusion

Bay 73-6691 is a valuable pharmacological tool for elucidating the role of the cGMP signaling pathway in neuronal plasticity and cognition. The preclinical data strongly suggest that by inhibiting PDE9A, Bay 73-6691 can enhance synaptic plasticity, as evidenced by its effects on LTP, and improve performance in various learning and memory paradigms. The detailed protocols and compiled quantitative data presented in this guide are intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of PDE9A inhibitors for cognitive disorders. Further investigation into the downstream targets of the cGMP/PKG/CREB pathway and the long-term effects of Bay 73-6691 on neuronal structure and function will be crucial for advancing this promising area of research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. Pharmacological Rescue of Long-Term Potentiation in Alzheimer Diseased Synapses - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Bay 73-6691 on Learning and Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme highly expressed in the brain, particularly in regions critical for cognitive function such as the hippocampus and neocortex.[1] By inhibiting PDE9A, Bay 73-6691 prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling pathways associated with synaptic plasticity, learning, and memory.[1][2] Preclinical studies in rodent models have demonstrated the potential of Bay 73-6691 to enhance cognitive performance, suggesting its therapeutic utility for conditions characterized by memory deficits, such as Alzheimer's disease.[2] This technical guide provides an in-depth overview of the mechanism of action of Bay 73-6691, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and a visualization of the implicated signaling pathway.

Core Mechanism of Action: Modulation of the NO/cGMP/PKG/CREB Signaling Pathway

The cognitive-enhancing effects of Bay 73-6691 are primarily attributed to its modulation of the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) signaling pathway.[2][3] This pathway is integral to the induction and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory.[2]

Here is a step-by-step breakdown of the pathway:

-

Glutamate Release and NMDA Receptor Activation: Neuronal activity triggers the release of glutamate, which binds to N-methyl-D-aspartate (NMDA) receptors on the postsynaptic membrane.

-

Calcium Influx and Nitric Oxide Synthase (nNOS) Activation: Activation of NMDA receptors leads to an influx of calcium ions (Ca2+), which in turn activates neuronal nitric oxide synthase (nNOS).

-

Nitric Oxide (NO) Production and Soluble Guanylyl Cyclase (sGC) Activation: nNOS synthesizes NO, a retrograde messenger that diffuses to the presynaptic terminal and also acts within the postsynaptic neuron to activate soluble guanylyl cyclase (sGC).

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

PDE9A-mediated cGMP Hydrolysis (Inhibited by Bay 73-6691): Under normal conditions, PDE9A rapidly hydrolyzes cGMP, terminating its signal. Bay 73-6691 inhibits this step, leading to an accumulation of intracellular cGMP.

-

Protein Kinase G (PKG) Activation: Elevated cGMP levels activate protein kinase G (PKG).

-

CREB Phosphorylation and Gene Transcription: PKG phosphorylates and activates the transcription factor CREB. Activated CREB then promotes the transcription of genes essential for synaptic plasticity and memory consolidation.

References

Investigating the Nootropic Properties of Bay 73-6691: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nootropic properties of Bay 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). It summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for assessing its cognitive-enhancing effects, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: PDE9A Inhibition and cGMP Signaling

Bay 73-6691 exerts its nootropic effects by selectively inhibiting the PDE9A enzyme.[1] PDE9A is predominantly expressed in the brain, with high concentrations in regions crucial for learning and memory, such as the hippocampus, neocortex, and striatum.[1] This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling.

The proposed mechanism of action involves the modulation of the nitric oxide (NO)/cGMP signaling pathway.[1][2][3] By inhibiting PDE9A, Bay 73-6691 leads to an accumulation of intracellular cGMP. This, in turn, is thought to activate Protein Kinase G (PKG) and subsequently influence downstream targets like the cAMP response element-binding protein (CREB), a critical transcription factor involved in synaptic plasticity and memory formation.[2][3] This enhancement of cGMP signaling is believed to underpin the improvements in learning and memory observed with Bay 73-6691 administration.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical investigations into the nootropic effects of Bay 73-6691.

Table 1: In Vitro Effects of Bay 73-6691 on Hippocampal Long-Term Potentiation (LTP)

| Animal Model | Brain Region | Experimental Paradigm | Concentration | Outcome | Reference |

| Young Adult Wistar Rats | Hippocampal Slices (CA1) | Weak Tetanic Stimulation | 10 µM | Enhanced early LTP | [2] |

| Young Adult Wistar Rats | Hippocampal Slices (CA1) | Weak Tetanic Stimulation | 30 µM | No effect on early LTP | [2] |

| Aged FBNF1 Rats | Hippocampal Slices | Weak Tetanic Stimulation | 10 µM | Increased basal synaptic transmission and enhanced early LTP | [2] |

Table 2: In Vivo Effects of Bay 73-6691 on Cognitive Performance in Rodent Models

| Behavioral Task | Animal Model | Dosing Regimen | Key Findings | Reference |

| Social Recognition Task | Rats | 0.3 and 3 mg/kg (p.o.) | Enhanced acquisition, consolidation, and retention of long-term memory. | [2] |

| Object Recognition Task | Rats | 0.1 and 0.3 mg/kg (p.o.) | Tended to enhance long-term memory. | [2] |

| Passive Avoidance Task | Mice | Not specified | Attenuated scopolamine-induced retention deficit. | [2] |

| T-Maze Alternation Task | Mice | Not specified | Attenuated MK-801-induced short-term memory deficits. | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Bay 73-6691.

In Vitro: Long-Term Potentiation (LTP) in Rat Hippocampal Slices

Objective: To assess the effect of Bay 73-6691 on synaptic plasticity in the hippocampus.

Materials:

-

Adult Wistar or FBNF1 rats

-

Artificial cerebrospinal fluid (aCSF)

-

Dissection tools

-

Vibratome or tissue chopper

-

Interface or submerged recording chamber

-

Bipolar stimulating electrode

-

Glass microelectrode for recording

-

Amplifier and data acquisition system

-

Bay 73-6691 stock solution (in DMSO)

Procedure:

-

Slice Preparation: Anesthetize the rat and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Prepare 400-500 µm thick transverse hippocampal slices using a vibratome or tissue chopper.

-

Incubation: Transfer the slices to an interface or submerged recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32°C). Allow slices to recover for at least 1 hour before recording.

-

Electrode Placement: Position a bipolar stimulating electrode in the Schaffer collateral-commissural pathway to stimulate presynaptic fibers. Place a recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver single test pulses at a low frequency (e.g., 0.033 Hz) to establish a stable baseline of fEPSP responses for at least 20-30 minutes.

-

Drug Application: For the drug-treated group, perfuse the slices with aCSF containing the desired concentration of Bay 73-6691 (e.g., 10 µM) for a predetermined period before LTP induction (e.g., 20 minutes).

-

LTP Induction: Induce LTP using a weak high-frequency stimulation protocol (e.g., a single train of 100 Hz for 1 second).

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation of the synaptic response.

-

Data Analysis: Measure the slope of the fEPSP. Express the post-induction fEPSP slope as a percentage of the pre-induction baseline slope. Compare the magnitude of LTP between the Bay 73-6691-treated and control groups.

In Vivo: Social Recognition Task

Objective: To evaluate the effect of Bay 73-6691 on social memory.

Materials:

-

Adult male rats

-

Juvenile male conspecific rats

-

Open field arena

-

Bay 73-6691 solution and vehicle

-

Oral gavage needles

-

Video recording and analysis software

Procedure:

-

Habituation: Habituate the adult rats to the testing arena for a set period on consecutive days leading up to the experiment.

-

Dosing: Administer Bay 73-6691 or vehicle orally (p.o.) to the adult rats at a specified time before the first trial (T1).

-

First Trial (T1 - Acquisition): Place an adult rat in the arena with a juvenile rat for a fixed duration (e.g., 5 minutes). Record the time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).

-

Retention Interval: Return the adult rat to its home cage for a specific retention interval (e.g., 24 hours).

-

Second Trial (T2 - Recognition): Re-expose the adult rat to the same juvenile rat from T1 and a novel juvenile rat. Record the time spent investigating each juvenile.

-

Data Analysis: Calculate a recognition index, typically as the proportion of time spent investigating the novel juvenile relative to the total investigation time for both juveniles. A higher index indicates better social memory.

In Vivo: Novel Object Recognition Task

Objective: To assess the impact of Bay 73-6691 on recognition memory.

Materials:

-

Adult rats or mice

-

Open field arena

-

Two sets of identical objects and one set of novel objects

-

Bay 73-6691 solution and vehicle

-

Oral gavage needles

-

Video recording and analysis software

Procedure:

-

Habituation: Allow the animals to explore the empty open field arena for a few minutes on the days preceding the test to reduce novelty-induced stress.

-

Familiarization Phase (T1): Place two identical objects in the arena. Administer Bay 73-6691 or vehicle at a set time before this phase. Place the animal in the arena and allow it to explore the objects for a fixed duration (e.g., 5-10 minutes).

-

Retention Interval: Return the animal to its home cage for a specified period (e.g., 1 to 24 hours).

-

Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set duration (e.g., 5 minutes).

-

Data Analysis: Measure the time spent exploring the familiar object and the novel object. Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / total exploration time). A positive index indicates successful recognition memory.

In Vivo: Passive Avoidance Task

Objective: To evaluate the effect of Bay 73-6691 on fear-motivated learning and memory, particularly in a deficit model.

Materials:

-

Passive avoidance apparatus (a box with a light and a dark compartment separated by a door)

-

Shock generator

-

Mice

-

Bay 73-6691 solution, vehicle, and an amnesic agent (e.g., scopolamine)

-

Injection supplies

Procedure:

-

Acquisition/Training Trial: Place the mouse in the light compartment. When the mouse enters the dark compartment, deliver a mild, brief foot shock. The latency to enter the dark compartment is recorded.

-

Dosing: Administer the amnesic agent (e.g., scopolamine) to induce a memory deficit. Administer Bay 73-6691 or vehicle at a specified time relative to the training or retention trial.

-

Retention Trial: After a retention interval (typically 24 hours), place the mouse back in the light compartment. Record the latency to enter the dark compartment (step-through latency), up to a maximum cutoff time (e.g., 300 seconds). No foot shock is delivered in this trial.

-

Data Analysis: A longer step-through latency in the retention trial compared to the training trial indicates memory of the aversive stimulus. Compare the latencies between the different treatment groups to determine if Bay 73-6691 can attenuate the scopolamine-induced amnesia.

In Vivo: T-Maze Continuous Alternation Task

Objective: To assess spatial working memory.

Materials:

-

T-maze apparatus

-

Mice

-

Bay 73-6691 solution, vehicle, and a working memory impairing agent (e.g., MK-801)

-

Injection supplies

Procedure:

-

Habituation: Acclimate the mice to the T-maze for a few minutes prior to testing.

-

Dosing: Administer the memory-impairing agent (e.g., MK-801) and Bay 73-6691 or vehicle at appropriate times before the task.

-

Task: Place the mouse at the base of the T-maze and allow it to choose one of the goal arms. Once the mouse has entered an arm, it is returned to the start. The sequence of arm choices is recorded for a set number of trials (e.g., 8-12 trials).

-

Data Analysis: A spontaneous alternation is defined as entering the arm opposite to the one chosen in the previous trial. Calculate the percentage of spontaneous alternations. A higher percentage indicates better spatial working memory. Compare the alternation rates across treatment groups.

References

- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. en.bio-protocol.org [en.bio-protocol.org]

Bay 73-6691: A Technical Guide to its Potential in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bay 73-6691, a selective phosphodiesterase 9A (PDE9A) inhibitor, and its potential as a therapeutic agent in Alzheimer's disease (AD). This document details the core mechanism of action, summarizes key preclinical data, outlines experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development efforts in this area.

Core Concept: Targeting the cGMP Signaling Pathway in Alzheimer's Disease

Phosphodiesterase 9A (PDE9A) is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a vital second messenger in the central nervous system.[1][2] In the context of Alzheimer's disease, inhibiting PDE9A is a promising therapeutic strategy. By preventing the breakdown of cGMP, PDE9 inhibitors like Bay 73-6691 elevate intracellular cGMP levels, thereby enhancing downstream signaling pathways crucial for synaptic plasticity, learning, and memory.[3]

The primary mechanism involves the potentiation of the nitric oxide (NO)-cGMP signaling cascade.[4] Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates the cAMP response element-binding protein (CREB).[3][5] Activated CREB is a transcription factor that promotes the expression of genes essential for the formation and maintenance of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2][3] Preclinical studies have shown that PDE9 inhibitors can rescue deficits in synaptic plasticity and improve cognitive function in various animal models of Alzheimer's disease.[4][6]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies of Bay 73-6691 in the context of Alzheimer's disease models.

Table 1: In Vitro Potency of Bay 73-6691

| Target | IC50 (nM) | Assay System |

| Human PDE9A | 55 | Enzymatic Assay[][8] |

| Human PDE1C | 1400 ± 350 | Enzymatic Assay[8] |

| Human PDE2A | >4000 | Enzymatic Assay[8] |

| Human PDE3B | >4000 | Enzymatic Assay[8] |

| Human PDE4B | >4000 | Enzymatic Assay[8] |

| Human PDE5A | >4000 | Enzymatic Assay[8] |

| Human PDE7B | >4000 | Enzymatic Assay[8] |

| Human PDE8A | >4000 | Enzymatic Assay[8] |

| Human PDE10A | >4000 | Enzymatic Assay[8] |

| Human PDE11A | 2600 ± 400 | Enzymatic Assay[8] |

Table 2: In Vivo Efficacy of Bay 73-6691 in Rodent Models

| Animal Model | Behavioral Task | Dose | Key Outcome |

| Aged FBNF1 Rats | LTP in hippocampal slices | 10 µM | Increased basal synaptic transmission and enhanced early LTP.[4][9] |

| Rodents | Social Recognition Task | 0.3 and 3 mg/kg | Enhanced acquisition, consolidation, and retention of long-term memory.[8][9] |

| Rodents | Passive Avoidance Task (Scopolamine-induced deficit) | Not specified | Attenuated retention deficit.[4][9] |

| Rodents | T-maze Alternation Task (MK-801-induced deficit) | Not specified | Attenuated short-term memory deficits.[4][9] |

| Mice (Aβ25-35 injection) | Morris Water Maze | Not specified | Improved learning and memory.[10] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by Bay 73-6691 and a typical experimental workflow for its evaluation.

Experimental Protocols

This section provides an overview of key experimental methodologies for evaluating the efficacy of Bay 73-6691 in Alzheimer's disease models.

In Vitro Assays

1. PDE9A Enzymatic Inhibition Assay:

-

Objective: To determine the IC50 value of Bay 73-6691 for PDE9A.

-

Methodology: Recombinant human PDE9A is incubated with the substrate cGMP and varying concentrations of Bay 73-6691. The amount of remaining cGMP or the product 5'-GMP is quantified, typically using radioimmunoassay (RIA), scintillation proximity assay (SPA), or fluorescence polarization (FP). The IC50 value is calculated from the dose-response curve.

2. Aβ-induced Neurotoxicity in Cell Culture:

-

Objective: To assess the neuroprotective effects of Bay 73-6691 against amyloid-beta (Aβ) toxicity.

-

Cell Line: Human neuroblastoma cell line SH-SY5Y or primary neuronal cultures.[10]

-

Protocol:

-

Cells are cultured to a suitable confluency.

-

Cells are pre-treated with various concentrations of Bay 73-6691 for a specified duration (e.g., 2 hours).

-

Aβ peptides (e.g., Aβ25-35 or Aβ1-42) are added to the culture medium to induce neurotoxicity.[10]

-

After an incubation period (e.g., 24-48 hours), cell viability is assessed using assays such as MTT, LDH, or live/dead staining.

-

Mechanistic readouts can include measurement of intracellular cGMP levels, reactive oxygen species (ROS), and apoptosis markers (e.g., caspase-3 activity).[5][10]

-

In Vivo Studies

1. Animal Models of Alzheimer's Disease:

-

Acute Model: Intracerebroventricular (ICV) injection of Aβ oligomers in rodents to induce acute cognitive deficits.[10]

-

Transgenic Models: Use of transgenic mouse models that overexpress human amyloid precursor protein (APP) and/or presenilin (PSEN), leading to age-dependent Aβ plaque formation and cognitive decline (e.g., Tg2576).[11]

2. Behavioral Testing:

-

Morris Water Maze (MWM): To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Escape latency, path length, and time spent in the target quadrant during a probe trial are measured.[10]

-

Novel Object Recognition (NOR): To evaluate recognition memory. Animals are familiarized with two identical objects. In the test phase, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.[4]

-

Social Recognition Task: To assess social memory. A juvenile rat is introduced to an adult test rat for a short period. After an inter-exposure interval, the same or a novel juvenile is re-introduced. The time the adult rat spends investigating the juvenile is measured.[8]

3. Electrophysiology (Long-Term Potentiation):

-

Objective: To measure synaptic plasticity in the hippocampus.

-

Protocol:

-

A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stimulating electrode is placed in the Schaffer collateral pathway.

-

A stable baseline of synaptic transmission is established.

-

LTP is induced by high-frequency stimulation (HFS) or theta-burst stimulation (TBS).

-

The potentiation of the fEPSP slope is recorded for at least 60 minutes post-induction.

-

The effect of Bay 73-6691 is assessed by perfusing the slices with the compound before and during LTP induction.[4][8]

Conclusion

Bay 73-6691 has demonstrated significant potential in preclinical models of Alzheimer's disease by targeting the cGMP signaling pathway to enhance synaptic plasticity and improve cognitive function. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic utility of PDE9A inhibitors. While a clinical trial with another PDE9A inhibitor, PF-04447943, did not show cognitive improvement in patients with mild to moderate AD, the underlying mechanism remains a compelling target.[11] Further investigation is warranted to fully understand the therapeutic window, optimal patient population, and potential biomarkers for response to PDE9A inhibition in Alzheimer's disease.

References

- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. BAY 73-6691 Alters Neuron Plasticity and Phosphorylation of Tau T...: Ingenta Connect [ingentaconnect.com]

- 6. tandfonline.com [tandfonline.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Bay 73-6691: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay 73-6691 is a potent and selective inhibitor of phosphodiesterase type 9 (PDE9), with a specific affinity for the PDE9A subtype.[1][2][3][4] Developed by Bayer, it was one of the first selective PDE9A inhibitors created and has been instrumental in preclinical research, particularly in the field of neuroscience.[2] The PDE9A enzyme is highly expressed in the brain—specifically in the neocortex, hippocampus, striatum, and cerebellum—where it plays a crucial role in regulating cyclic guanosine (B1672433) monophosphate (cGMP) signal transduction.[2] By inhibiting PDE9A, Bay 73-6691 prevents the degradation of cGMP, leading to its accumulation and the enhancement of downstream signaling pathways. This mechanism has positioned Bay 73-6691 as a significant tool for investigating the therapeutic potential of PDE9A inhibition in conditions characterized by cognitive deficits, such as Alzheimer's disease.[5][6] Animal studies have demonstrated its ability to improve learning and memory, suggesting nootropic effects.[2][5]

Core Mechanism of Action: Modulation of the cGMP Signaling Pathway

The primary mechanism of action for Bay 73-6691 is the selective inhibition of the PDE9A enzyme.[] PDE9A is responsible for the specific hydrolysis of cGMP, a critical second messenger involved in various physiological processes, including synaptic plasticity.[8][9] In the central nervous system, the nitric oxide (NO) signaling cascade is a key regulator of cGMP levels. Following the activation of NMDA receptors by glutamate, nitric oxide synthase (NOS) is activated, producing NO.[2] NO then stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP.

By inhibiting PDE9A, Bay 73-6691 effectively removes the primary "brake" on this pathway, leading to elevated intracellular cGMP concentrations.[9] This rise in cGMP potentiates the activity of protein kinase G (PKG), which in turn phosphorylates the cAMP response element-binding protein (CREB).[5][10] Activated CREB is a transcription factor that promotes the expression of genes vital for synaptic plasticity, long-term potentiation (LTP), and memory formation.[9][10]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical studies of Bay 73-6691.

Table 1: In Vitro Potency of Bay 73-6691

| Analyte | Target | IC50 (nM) | Assay System | Reference |

| Bay 73-6691 | Human PDE9 | 55 | Enzymatic Assay | [1][][9] |

| Bay 73-6691 | Murine PDE9 | 100 | Enzymatic Assay | [1][9] |

| (R)-Bay 73-6691 | PDE9A | 22 | Enzymatic Assay | [11][12] |

| (S)-Bay 73-6691 | PDE9A | 88 | Enzymatic Assay | [11][12] |

Table 2: In Vitro Cellular and Tissue Effects

| Model System | Concentration | Observed Effect | Reference |

| Rat Hippocampal Slices (Wistar) | 10 µM | Enhanced early Long-Term Potentiation (LTP) after weak tetanic stimulation. | [5] |

| Rat Hippocampal Slices (Aged FBNF1) | 10 µM | Increased basal synaptic transmission and enhanced early LTP. | [5][9] |

| SH-SY5Y Human Neuroblastoma Cells | 50-200 µg/mL | Attenuated Aβ25-35-induced cytotoxicity, oxidative stress, and apoptosis. | [6][13] |

| Human Breast Cancer Cell Lines | Not Specified | Induced cGMP accumulation and apoptosis. | [3] |

Table 3: In Vivo Efficacy in Rodent Models

| Animal Model | Doses (Route) | Key Findings | Reference |

| Aβ25-35-injected Mice (AD Model) | 0.3, 1, 3 mg/kg (i.p.) | Dose-dependently improved acquisition performance in Morris water maze; protected against Aβ-induced oxidative damage in the hippocampus. | [13][14] |

| Scopolamine-induced Amnesia (Rats) | Not Specified | Attenuated retention deficit in a passive avoidance task. | [5] |

| MK-801-induced Memory Deficit (Rats) | Not Specified | Attenuated short-term memory deficits in a T-maze alternation task. | [5] |

| Social & Object Recognition (Rodents) | Not Specified | Enhanced acquisition, consolidation, and retention of long-term memory. | [5][9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of Bay 73-6691 are provided below.

In Vitro Aβ-Peptide Induced Oxidative Stress Model

This protocol is used to assess the neuroprotective effects of Bay 73-6691 against amyloid-beta toxicity.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are plated in 96-well plates at a density of 1×10⁵ cells per well.[13][14]

-

Toxin Preparation: Amyloid-β peptide 25-35 (Aβ25-35) is freshly prepared to a final concentration of 20 µM.[6][13]

-

Treatment: Cells are co-incubated with 20 µM Aβ25-35 and varying concentrations of Bay 73-6691 (typically 50, 100, 150, and 200 µg/mL) for a specified period.[6]

-

Endpoint Analysis: Following treatment, cell viability (e.g., via MTT assay), apoptosis (e.g., via flow cytometry), and markers of oxidative stress (e.g., reactive oxygen species levels) are measured to determine the protective effects of the compound.[13]

In Vivo Alzheimer's Disease Model and Behavioral Testing

This workflow describes the induction of an Alzheimer's-like pathology in mice and the subsequent evaluation of Bay 73-6691's therapeutic effects.

-

Animal Model: Male ICR mice are used. An Alzheimer's disease-like pathology is induced via a single intracerebroventricular (ICV) injection of aggregated Aβ25-35 on day 0.[6][13]

-

Drug Administration: Bay 73-6691 is administered via intraperitoneal (i.p.) injection once daily from day 1 to day 10 at doses of 0.3, 1, and 3 mg/kg.[13]

-

Morris Water Maze (MWM): This task assesses spatial learning and memory.

-

Acclimation: Mice are habituated to the water maze by allowing them to swim for 60 seconds without a platform.[9]

-

Acquisition Phase (Days 7-10): Mice undergo multiple trials per day to learn the location of a hidden platform. The time taken to find the platform (escape latency) is recorded.[14]

-

Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and mice are allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[9]

-

-

Biochemical Analysis: After behavioral testing, brain tissue (specifically the hippocampus) is collected to analyze oxidative stress markers, neuronal damage, and levels of memory-associated proteins.[6]

Long-Term Potentiation (LTP) Electrophysiology

LTP is a cellular correlate of learning and memory, and this protocol assesses the effect of Bay 73-6691 on synaptic plasticity.

-

Hippocampal Slice Preparation: Animals (e.g., Wistar or FBNF1 rats) are anesthetized, and brains are rapidly dissected in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (300-400 µm) are prepared using a vibratome.[5][9]

-

Recovery: Slices are allowed to recover for at least one hour in oxygenated aCSF at room temperature.[9]

-

Electrophysiological Recording: A single slice is transferred to a recording chamber and perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).

-

Treatment and LTP Induction: After establishing a stable baseline fEPSP recording, the perfusion medium may be switched to one containing Bay 73-6691 (e.g., 10 µM). LTP is then induced using a high-frequency electrical stimulation protocol (tetanus).[5]

-

Data Analysis: The fEPSP slope is monitored for at least 60 minutes post-tetanus. LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-tetanus baseline.

Conclusion

Bay 73-6691 is a well-characterized, potent, and selective PDE9A inhibitor that has proven invaluable for preclinical research. Its mechanism of action, centered on the amplification of the cGMP signaling pathway, provides a strong rationale for its procognitive and neuroprotective effects.[5][6] The extensive quantitative data from in vitro and in vivo studies demonstrate its ability to enhance synaptic plasticity and ameliorate cognitive deficits in various animal models.[5][13] The detailed experimental protocols outlined herein provide a foundation for further investigation into the pharmacology of Bay 73-6691 and the broader therapeutic potential of PDE9A inhibition for neurodegenerative disorders and other conditions.

References

- 1. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]

- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. scbt.com [scbt.com]

- 5. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Bay 73-6691

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Bay 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This document delves into the core chemical features driving its inhibitory activity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Introduction: Bay 73-6691 and the Role of PDE9A

Bay 73-6691, chemically known as 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one, was one of the first potent and selective inhibitors developed for phosphodiesterase 9A (PDE9A).[1][2][3] PDE9A is a key enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various physiological processes.[4][5] By inhibiting PDE9A, Bay 73-6691 elevates intracellular cGMP levels, which has shown therapeutic potential in preclinical models of neurodegenerative disorders such as Alzheimer's disease.[4][6] The pyrazolopyrimidinone (B8486647) scaffold is a common feature among many potent PDE9A inhibitors.[7][8][9][10]

Mechanism of Action and Signaling Pathway

Bay 73-6691 exerts its effects by competitively inhibiting the catalytic activity of PDE9A, leading to an accumulation of cGMP. This amplified cGMP signaling primarily impacts the nitric oxide (NO)/cGMP-protein kinase G (PKG)/cAMP response element-binding protein (CREB) pathway. Enhanced signaling through this pathway is believed to underlie the pro-cognitive effects of Bay 73-6691 observed in preclinical studies.[4]

Structure-Activity Relationship (SAR) of Pyrazolopyrimidinone PDE9A Inhibitors

The SAR of Bay 73-6691 and related pyrazolopyrimidinone analogs reveals several key structural features that are critical for potent and selective PDE9A inhibition. The core scaffold, consisting of a pyrazolopyrimidinone ring system, provides the fundamental framework for interaction with the enzyme's active site.

Key Structural Modifications and Their Effects

-

Substitution at the N1 position of the pyrazole (B372694) ring: A substituted phenyl group, such as the 2-chlorophenyl group in Bay 73-6691, is a common feature. Modifications to this ring can influence potency and selectivity.

-

Substitution at the C6 position of the pyrimidinone ring: The nature of the substituent at this position significantly impacts inhibitory activity. The (R)-3,3,3-trifluoro-2-methylpropyl group in Bay 73-6691 is crucial for its high potency. The stereochemistry at the chiral center of this substituent is also important, with the (R)-enantiomer of Bay 73-6691 being more potent than the (S)-enantiomer.[11]

-

Other modifications to the core scaffold: Researchers have explored various other substitutions on the pyrazolopyrimidinone core to enhance potency, selectivity, and pharmacokinetic properties.[7][8]

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activity (IC50) of Bay 73-6691 and selected analogs against PDE9A.

| Compound | R1 (N1-position) | R2 (C6-position) | PDE9A IC50 (nM) | Notes |

| Bay 73-6691 ((R)-enantiomer) | 2-Chlorophenyl | (R)-3,3,3-trifluoro-2-methylpropyl | 22 - 55 | Potent and selective PDE9A inhibitor.[1][2][12][13] |

| (S)-Bay 73-6691 | 2-Chlorophenyl | (S)-3,3,3-trifluoro-2-methylpropyl | 88 | (S)-enantiomer is less potent.[1] |

| Analog 1 | Cyclopentyl | (R)-methyl | 0.6 | Demonstrates the impact of N1 and C6 substitutions.[11] |

| Analog 2 | Isopropyl | (R)-methyl | 1.0 | Shows the effect of varying the N1-substituent.[11] |

| Analog 3 | Isobutyl | (R)-methyl | 17.6 | Further illustrates the influence of the N1-substituent.[11] |

| Analog 4 | 2-Chlorophenyl | (R)-methyl | 6.4 | Comparison with Bay 73-6691 highlights the importance of the C6-substituent.[11] |

| PF-04447943 | 2-Fluorophenyl | 2-(methoxymethyl)pyrrolidin-1-yl | ~8 | Another potent and selective PDE9A inhibitor that has been in clinical trials.[7] |

| Compound 11a | Cyclopentyl | 5-((Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzyl) | 1.1 | A highly potent analog from a series combining pharmacophores.[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Bay 73-6691 and other PDE9A inhibitors.

In Vitro PDE9A Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE9A.

Materials:

-

Recombinant human PDE9A enzyme

-

FAM-labeled cGMP substrate

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Test compounds (dissolved in DMSO)

-

384-well black, low-binding microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

-

Add the diluted test compound to the wells of the microplate.

-

Add the diluted PDE9A enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding a binding agent that specifically binds to the fluorescently labeled monophosphate product.

-

Read the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular cGMP Measurement Assay

This assay determines the effect of a PDE9A inhibitor on intracellular cGMP levels in a cellular context.

Materials:

-

A suitable cell line expressing PDE9A (e.g., HEK293 or SH-SY5Y)

-

Cell culture medium and reagents

-

Test compounds

-

A cGMP-stimulating agent (e.g., a nitric oxide donor or a guanylate cyclase activator)

-

Cell lysis buffer

-

cGMP immunoassay kit (e.g., ELISA)

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 30 minutes).

-

Stimulate the cells with a cGMP-stimulating agent for a defined period (e.g., 10 minutes).

-

Remove the medium and lyse the cells with the lysis buffer.

-

Collect the cell lysates and measure the cGMP concentration using a competitive ELISA kit according to the manufacturer's instructions.

-

Normalize the cGMP levels to the total protein concentration in each sample.

-

Plot the cGMP concentration against the test compound concentration to determine the EC50 value.

In Vivo Scopolamine-Induced Memory Impairment Model

This animal model is used to evaluate the pro-cognitive effects of PDE9A inhibitors.

Animals:

-

Mice or rats

Procedure:

-

Administer the test compound (e.g., Bay 73-6691) at various doses via the desired route (e.g., oral gavage).

-